![molecular formula C18H11ClFN3 B2870486 4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 243665-99-8](/img/structure/B2870486.png)
4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound belonging to the pyrrolopyrimidine class. This compound features a pyrrolopyrimidine core substituted with a chloro group at the 4-position, a fluorophenyl group at the 7-position, and a phenyl group at the 5-position. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidine family have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that growth factor ligands bind to rtk’s extracellular regions, and the receptor activation is carried out by ligand-induced dimerization or oligomerization . This process stabilizes the generation of active dimers, which activates protein tyrosine kinases .
Biochemical Pathways
Similar compounds in the pyrido[2,3-d]pyrimidine family have been found to inhibit the above-mentioned targets, affecting their signaling pathways .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidine family have shown a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrrolopyrimidine precursor under palladium-catalyzed conditions. The reaction conditions are generally mild and tolerate various functional groups, making it a versatile method for constructing the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted pyrrolopyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: In biological research, 4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Its structural similarity to naturally occurring nucleosides allows it to interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties enable the creation of materials with specific desired characteristics.
Comparison with Similar Compounds
4-Chloro-7-(3-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-7-(2-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: 4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorophenyl group at the 7-position, in particular, enhances its binding affinity and selectivity towards certain biological targets compared to its analogs.
Properties
IUPAC Name |
4-chloro-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3/c19-17-16-15(12-4-2-1-3-5-12)10-23(18(16)22-11-21-17)14-8-6-13(20)7-9-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVDQPOKEWXAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
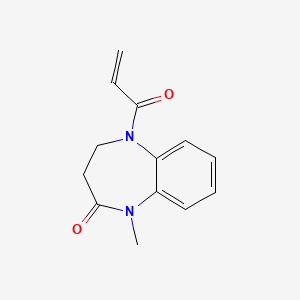
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2870406.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2870407.png)
![2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2870408.png)
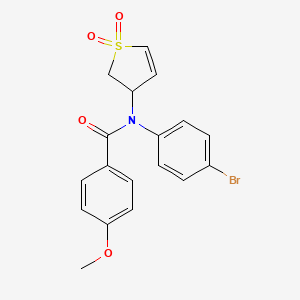
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)
![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)
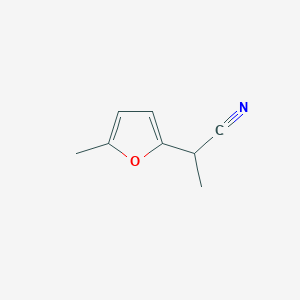
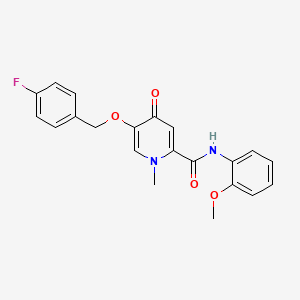
![(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870420.png)
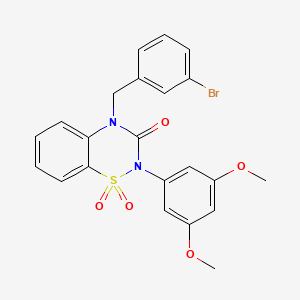
![1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2870423.png)
![7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/new.no-structure.jpg)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2870426.png)
